1-(3-Methoxyphenyl)-2,2-dimethylpropan-1-one
Overview
Description
1-(3-Methoxyphenyl)-2,2-dimethylpropan-1-one (MDMP) is a compound that has been studied extensively due to its wide range of applications in the scientific and medical fields. MDMP is a cyclic ketone that has been used in various research applications, including synthesis, medicinal chemistry, and pharmacology. In addition, MDMP has been studied for its potential therapeutic applications, including as an anticonvulsant, an antiarrhythmic, and an anti-inflammatory agent.
Scientific Research Applications
Stereoelectronic Effects in Radical Cations
A study by Bellanova et al. (2002) investigated the reactivity of radical cations similar to 1-(3-Methoxyphenyl)-2,2-dimethylpropan-1-one. They found that the deprotonation rate of these cations increases when the C-H bond aligns with the π-system, indicating the importance of bond-π system overlap in bond cleavage processes. This insight is relevant for understanding the stereoelectronic effects in alkylaromatic radical cations, which can be applied in various areas of chemical synthesis and analysis (Bellanova, Bietti, Ercolani, & Salamone, 2002).
Synthesis and Characterization of Related Compounds
In 2014, Power et al. synthesized and characterized compounds similar to 1-(3-Methoxyphenyl)-2,2-dimethylpropan-1-one. They investigated the in vitro metabolism of these compounds, providing insights into their potential applications in the analysis of biological samples in clinical or toxicology labs (Power et al., 2014).
π-Excess σ2 P,O Hybrid Ligands
Aluri et al. (2014) reported the synthesis of the first 4-methoxy-substituted 1,3-benzazaphosphole, a compound structurally related to 1-(3-Methoxyphenyl)-2,2-dimethylpropan-1-one. They discussed the potential of these compounds as σ2 P,O hybrid or chelate ligands with high π-density at the phosphorus atom. Such compounds have applications in ligand design and coordination chemistry (Aluri, Jones, Dix, & Heinicke, 2014).
Thermal Behavior in Lignin Pyrolysis
Kuroda et al. (2007) studied the thermal behavior of lignin model compounds related to 1-(3-Methoxyphenyl)-2,2-dimethylpropan-1-one. Their research provides insights into the pyrolysis processes of lignin, which is crucial for understanding the thermal decomposition of biomass and for the development of biofuels (Kuroda, Ashitani, Fujita, & Hattori, 2007).
Crystal Structure of Related Compounds
Rayat et al. (2009) analyzed the crystal structures of compounds closely related to 1-(3-Methoxyphenyl)-2,2-dimethylpropan-1-one. Their work on intermolecular interactions in these structures contributes to the broader understanding of molecular packing and crystal engineering, which is vital for the development of materials with specific physical properties (Rayat, Alawode, & Desper, 2009).
Mechanism of Action
Target of Action
It shares structural similarities with curcumin, a compound known for its potent neurogenic and neuroprotective properties . Therefore, it’s plausible that “1-(3-Methoxyphenyl)-2,2-dimethylpropan-1-one” may interact with similar targets as curcumin, such as various enzymes, receptors, and transcription factors involved in inflammation, oxidative stress, and cell survival.
Mode of Action
Curcumin is known to modulate multiple signaling pathways, including those involved in inflammation, cell survival, and oxidative stress
Biochemical Pathways
Curcumin, a structurally similar compound, is known to impact many pathways implicated in the pathogenesis of neurodegenerative conditions
Pharmacokinetics
Curcumin, a structurally similar compound, is known to have low systemic bioavailability following oral dosing due to extensive first-pass metabolism and molecular instability
Result of Action
Curcumin, a structurally similar compound, is known to have anti-inflammatory, antioxidant, and neuroprotective effects
Action Environment
For instance, the safety data sheet for a structurally similar compound, 3-Methoxyphenethyl alcohol, suggests that it should be stored in a well-ventilated place and kept in a tightly closed container
properties
IUPAC Name |
1-(3-methoxyphenyl)-2,2-dimethylpropan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-12(2,3)11(13)9-6-5-7-10(8-9)14-4/h5-8H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPTMKVLYPISCRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C1=CC(=CC=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40642463 | |
Record name | 1-(3-Methoxyphenyl)-2,2-dimethylpropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40642463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
32578-12-4 | |
Record name | 1-(3-Methoxyphenyl)-2,2-dimethyl-1-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32578-12-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3-Methoxyphenyl)-2,2-dimethylpropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40642463 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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